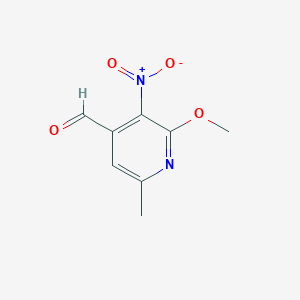

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde

描述

属性

IUPAC Name |

2-methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPSZMOVBDUHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376631 | |

| Record name | 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221349-79-7 | |

| Record name | 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

- Reagents & Conditions : 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid (98%) at controlled temperatures below 50 °C, followed by heating at 100–105 °C for 5 hours.

- Workup : The reaction mixture is cooled and poured into ice water to precipitate the product.

- Yield & Purity : Approximately 75.4% yield with 99.5% GC purity.

This method provides the nitro-substituted pyridine core essential for further substitution steps.

Ammonolysis to 2-Amino-3-nitro-6-chloropyridine

- Reagents & Conditions : The 2,6-dichloro-3-nitropyridine undergoes ammonolysis using aqueous ammonia in methanol at 35–40 °C.

- Outcome : Selective substitution of one chloro group by amino group.

- Isolation : Product obtained by filtration.

This step introduces an amino group, facilitating subsequent methoxylation.

Methoxylation to 2-Amino-3-nitro-6-methoxypyridine

- Reagents & Conditions : Sodium methoxide in methanol (1.0–1.5 molar equivalents, ideally 1.05) reacts with 2-amino-3-nitro-6-chloropyridine at 10–60 °C (preferably 25–30 °C).

- Workup : Quenching in water at 10–40 °C, filtration to isolate the product.

- Significance : The methoxy group is introduced at the 6-position by nucleophilic aromatic substitution of the chloro group.

This step is critical for installing the methoxy substituent with high selectivity and yield.

Introduction of the Methyl Group at the 6-Position

While the above patent focuses on the methoxylation of chloro-substituted pyridines, methylation at the 6-position can be achieved by:

- Starting from 6-methylpyridine derivatives,

- Or via directed ortho-metalation followed by methylation,

- Alternatively, methyl groups can be introduced by Friedel-Crafts alkylation on suitably protected intermediates.

Specific literature on direct methylation of 2-methoxy-3-nitroisonicotinaldehyde is scarce, but standard methylation techniques for pyridine derivatives apply.

Formylation to Install the Aldehyde Group

The aldehyde group at the 4-position (isonicotinaldehyde) is typically introduced by:

- Vilsmeier-Haack reaction : Using POCl3 and DMF to formylate the pyridine ring selectively.

- Reagents & Conditions : Controlled temperature conditions (0–50 °C), with careful monitoring to avoid overreaction.

- Outcome : High regioselectivity for the 4-position aldehyde.

This step is essential to obtain the final 2-methoxy-6-methyl-3-nitroisonicotinaldehyde compound.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Dichloro-3-nitropyridine | 2,6-Dichloropyridine + H2SO4 + HNO3 | 20–105 | 75.4 | Nitration with controlled temp and time |

| 2 | 2-Amino-3-nitro-6-chloropyridine | NH3 (aq) in MeOH | 35–40 | — | Ammonolysis of 2,6-dichloro-3-nitropyridine |

| 3 | 2-Amino-3-nitro-6-methoxypyridine | NaOMe in MeOH (1.05 eq) | 25–30 | — | Methoxylation of chloro group |

| 4 | This compound | Methylation (various methods) + Vilsmeier-Haack formylation | 0–50 | — | Methyl introduction + formylation |

Analytical and Research Findings

- The nitration step is highly regioselective and reproducible, with TLC and GC used to monitor reaction progress.

- Methoxylation is favored at moderate temperatures (25–30 °C) with sodium methoxide molar ratios near 1.05 for optimal conversion.

- Ammonolysis proceeds smoothly in methanolic ammonia solutions, yielding amino intermediates suitable for further substitution.

- Formylation via Vilsmeier-Haack is a standard method for pyridine aldehydes, providing high regioselectivity and functional group tolerance.

Additional Notes on Purification and Characterization

- Isolation of intermediates is commonly done by filtration after quenching in water or by extraction.

- Purity is confirmed by GC, TLC, and NMR spectroscopy.

- Yields vary depending on scale and reaction optimization but are generally high (>70%) for nitration and methoxylation steps.

- Spectroscopic data (1H-NMR, 13C-NMR, MS) confirm substitution patterns and functional group integrity.

化学反应分析

Types of Reactions

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-Methoxy-6-methyl-3-aminoisonicotinaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Methoxy-6-methyl-3-nitroisonicotinic acid.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 2-methoxy-6-methyl-3-nitroisonicotinaldehyde exhibit potential anticancer properties. Research has shown that compounds containing the isonicotinaldehyde structure can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study demonstrated that modifications to the nitro group enhance the compound's ability to induce cell death in specific cancer lines, suggesting a pathway for developing targeted cancer therapies .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating its potential role in combating antibiotic resistance .

Agricultural Applications

Pesticide Development

this compound is also being explored as a synthetic intermediate in the development of novel pesticides. Its structural features allow it to interact with biological pathways in pests, potentially disrupting their growth and reproduction. A patent application has outlined methods for synthesizing derivatives of this compound that could serve as effective fungicides targeting powdery mildew and other crop diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including nitration and subsequent reactions to introduce functional groups that enhance its biological activity. The following table summarizes key synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nitration | Nitric acid, sulfuric acid | 2-Methoxy-6-methylisonicotinaldehyde |

| 2 | Reduction | Hydrogenation (Pd/C) | 2-Methoxy-6-methyl-3-aminoisonicotinaldehyde |

| 3 | Formylation | Formic acid, heat | This compound |

This table illustrates the complexity involved in synthesizing this compound and highlights the importance of optimizing conditions to maximize yield and purity.

Case Study 1: Anticancer Activity

A research team conducted a study on the effects of various derivatives of this compound on human breast cancer cells (MCF-7). The results indicated that certain modifications to the nitro group significantly increased cytotoxicity, suggesting that further structural optimization could lead to more effective anticancer agents .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound demonstrated a marked reduction in powdery mildew incidence on cucumber plants. The compound's mode of action was linked to its ability to disrupt fungal cell wall synthesis, providing a promising avenue for developing environmentally friendly fungicides .

作用机制

The mechanism of action of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

相似化合物的比较

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

Aldehyde vs. Carboxylic Acid/Amide : The aldehyde group in this compound distinguishes it from analogs like 2-Methoxyisonicotinic acid (carboxylic acid) and 6-Methoxynicotinamide (amide). Aldehydes are typically more reactive in condensation or nucleophilic addition reactions, whereas carboxylic acids and amides are stabilized for drug-like properties .

Nitro Group Influence: The nitro group at position 3 may enhance electrophilicity, facilitating reductions to amines or participation in cyclization reactions. This contrasts with non-nitrated analogs like 6-Methoxynicotinamide, which lack such reactivity .

生物活性

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitro group attached to an isonicotinaldehyde backbone. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 196.16 g/mol. Its structure allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Synthesis Methods

The synthesis typically involves the nitration of 2-methoxy-6-methylisonicotinaldehyde using a mixture of concentrated nitric and sulfuric acids under controlled conditions. This process ensures the selective introduction of the nitro group at the desired position on the aromatic ring, yielding high purity and yield of the target compound.

Reaction Pathways

The compound can undergo several types of reactions:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon.

- Substitution : The methoxy group can be substituted through nucleophilic substitution reactions.

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Reduction | H₂ + Pd/C | 2-Methoxy-6-methyl-3-aminoisonicotinaldehyde |

| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |

| Oxidation | KMnO₄, CrO₃ | 2-Methoxy-6-methyl-3-nitroisonicotinic acid |

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain derivatives demonstrate robust antitumor effects in xenograft models. One notable case involved a derivative that was dosed at 160 mg/kg BID and showed promising results in inhibiting tumor growth, suggesting potential for further clinical development .

Other Biological Activities

In addition to antitumor effects, compounds similar to this compound have been explored for their antibacterial and antifungal properties. The interaction of these compounds with microbial enzymes may inhibit growth or lead to cell death, highlighting their potential as therapeutic agents.

Case Study: Antitumor Efficacy

A study published in PubMed reported on the optimization of EZH2 inhibitors related to this compound. The findings indicated that specific structural modifications could enhance potency against cancer cells, demonstrating the importance of chemical structure in biological activity .

Comparative Studies

Comparative studies with similar compounds such as 2-Methoxy-6-methylisonicotinaldehyde and 2-Methoxy-3-nitroisonicotinaldehyde reveal that the presence of both methoxy and nitro groups significantly influences biological reactivity and efficacy. These studies emphasize the need for further exploration into structure-activity relationships (SAR) to optimize therapeutic applications.

常见问题

Q. Table 1. Key Analytical Methods for Characterization

| Parameter | Method | Conditions/Reagents | Reference |

|---|---|---|---|

| Aldehyde Detection | DNPH derivatization | 2,4-DNPH in H₂SO₄/EtOH | |

| Purity Analysis | HPLC | C18 column, ACN:H₂O (70:30) | |

| Structural Elucidation | ¹H/¹³C NMR | DMSO-d₆, 400 MHz |

Q. Table 2. Reaction Optimization Parameters

| Reaction | Optimal Conditions | Yield (%) | Challenges |

|---|---|---|---|

| Aldehyde Reduction | NaBH₄, MeOH, 0°C, 1 hr | 85 | Nitro group stability |

| Nitro Reduction | H₂/Pd-C, EtOAc, RT | 72 | Over-reduction to amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。